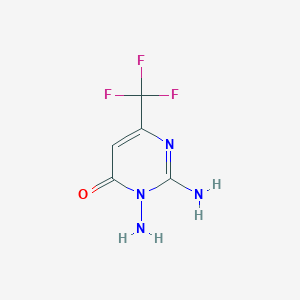

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diamino-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)2-1-3(13)12(10)4(9)11-2/h1H,10H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJGGWLLRAKHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N(C1=O)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363341 | |

| Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95095-71-9 | |

| Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95095-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating significant potential in the fields of pharmaceutical and agricultural chemistry. This document consolidates available data on its chemical structure, physical properties, synthesis, and analytical characterization. Furthermore, it explores its emerging role as a scaffold for the development of novel antiviral and anticancer agents.

Chemical Properties

This compound is a pyrimidinone derivative distinguished by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity.

| Property | Value | Reference |

| CAS Number | 95095-71-9 | [1] |

| Molecular Formula | C₅H₅F₃N₄O | [2] |

| Molecular Weight | 194.12 g/mol | [2] |

| Appearance | Pale yellow crystals | [3] |

| Melting Point | 218-226 °C | [3] |

Synthesis and Purification

While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, a general synthetic approach can be inferred from the synthesis of related trifluoromethyl-substituted pyridines and pyrimidones. These syntheses often involve the cyclocondensation of a trifluoromethyl-containing building block, such as a derivative of trifluoroacetic acid, with a suitable nitrogen-containing precursor.[4]

General Synthetic Workflow:

Figure 1: A generalized workflow for the synthesis of this compound.

Purification Protocol:

Recrystallization is a common method for the purification of the final product. The choice of solvent is critical and would typically involve screening solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of this compound. While a specific validated method for this compound is not publicly available, a general method for related diaminopyrimidine derivatives can be adapted.[5][6][7][8]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a fundamental technique for the structural elucidation of the compound. A known spectrum was recorded in DMSO-d6.[2] The expected spectrum would show signals corresponding to the amine protons and the pyrimidinone ring proton. 13C NMR would further confirm the carbon skeleton and the presence of the trifluoromethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol would be expected to show absorption bands characteristic of the pyrimidinone chromophore. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Solubility and pKa

The pKa of the compound has not been experimentally determined. Computational methods can be employed to predict the pKa values of the amino groups, which is crucial for understanding its ionization state at physiological pH.[10][11][12]

Biological Activity and Potential Applications

This compound is a key building block for the synthesis of molecules with potential therapeutic applications, particularly in oncology and virology.[3] The diaminopyrimidine scaffold is a known pharmacophore that can interact with various biological targets.

Anticancer Potential

Diaminopyrimidine derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways.[13][14][15] For instance, they have shown inhibitory activity against Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4), which are implicated in tumor progression and metastasis.[13][14]

Potential Kinase Inhibition Pathway:

Figure 2: A simplified diagram illustrating the potential mechanism of action of diaminopyrimidine derivatives as kinase inhibitors in cancer.

While specific cytotoxicity data for this compound is not available, related diaminopyrimidine compounds have shown activity against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer).[13]

Antiviral Potential

The pyrimidine scaffold is a core component of many antiviral drugs. Diaminopyrimidine derivatives have been explored for their ability to inhibit the replication of various viruses.[16][17][18][19][20] The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases.

Conclusion

This compound is a chemical entity of significant interest to the scientific community, particularly for its role as a versatile intermediate in the development of new therapeutic agents. Its unique structural features, conferred by the diaminopyrimidine core and the trifluoromethyl group, make it a promising scaffold for targeting a range of biological processes. Further research is warranted to fully elucidate its chemical and biological properties, including detailed synthetic methodologies, comprehensive solubility and pKa data, and in-depth investigations into its mechanisms of action in relevant disease models. This will undoubtedly pave the way for the development of novel and effective pharmaceuticals.

References

- 1. 2,3-diamino-6-(trifluoromethyl)pyrimidin-4-one|95095-71-9 - MOLBASE Encyclopedia [m.molbase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. peerj.com [peerj.com]

- 11. researchgate.net [researchgate.net]

- 12. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Semantic Scholar [semanticscholar.org]

- 13. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Inhibition of replication of human respiratory syncytial virus by 6-diazo-5-oxo-L-norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Unveiling the Structure of a Versatile Pharmaceutical Building Block: 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3-diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, a key intermediate in the synthesis of novel therapeutic agents. The unique trifluoromethyl group imparts enhanced biological activity and metabolic stability to molecules, making this pyrimidinone derivative a compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of antiviral and anticancer therapies.[1] This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its application in pharmaceutical research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value |

| CAS Number | 95095-71-9 |

| Molecular Formula | C5H5F3N4O |

| Molecular Weight | 194.12 g/mol |

| Melting Point | 218-226 °C |

| Appearance | Pale yellow crystals |

| Synonym | 2,3-Diamino-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one |

| ¹H NMR (DMSO-d6) | Data not fully available; requires account for full spectrum access.[2] |

| FT-IR | Specific data not available in the public domain. |

| Mass Spectrometry | Specific data not available in the public domain. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide hypothetical yet plausible experimental protocols for the synthesis and structural characterization of this compound, based on established methods for analogous pyrimidine derivatives.

Synthesis Protocol: A Plausible Approach

While a specific, published synthesis protocol for this compound was not identified in the initial search, a feasible synthetic route can be extrapolated from the synthesis of similar diaminopyrimidine compounds.[3][4] A common strategy involves the cyclocondensation of a suitable trifluoromethyl-containing β-ketoester with a guanidine derivative.

Reaction Scheme:

A potential synthesis could involve the reaction of ethyl 4,4,4-trifluoroacetoacetate with a protected hydrazine, followed by cyclization with cyanamide or a similar reagent, and subsequent deprotection. A more direct, albeit hypothetical, one-pot synthesis is outlined below.

Materials and Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Hydrazine hydrate

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere. To this solution, add guanidine hydrochloride (1.0 equivalent) and stir for 30 minutes. Subsequently, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise. Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid. The resulting precipitate, 2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone, is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum.

-

Amination at N-3: The isolated 2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone is then subjected to amination at the N-3 position. This could potentially be achieved by reaction with a suitable aminating agent such as hydroxylamine-O-sulfonic acid in an appropriate solvent system. A more plausible route might involve a multi-step process starting with different precursors to introduce the N-N bond.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pale yellow crystals of this compound.

Structural Characterization Protocols

The elucidation of the chemical structure of a newly synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound would be dissolved in deuterated dimethyl sulfoxide (DMSO-d6). The ¹H NMR spectrum, recorded on a 300 MHz or higher field spectrometer, is expected to show distinct signals for the vinyl proton and the protons of the two amino groups. The chemical shifts, splitting patterns, and integration values would be analyzed to confirm the proton environment.

-

¹³C NMR: A ¹³C NMR spectrum would be acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the pyrimidine ring.

-

¹⁹F NMR: Given the trifluoromethyl group, a ¹⁹F NMR spectrum would provide a characteristic singlet, confirming the presence and electronic environment of the CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of a KBr pellet of the compound would be recorded. Characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amino groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹), and the C-F stretching vibrations of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion. This would provide confirmation of the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum could further corroborate the proposed structure.

X-ray Crystallography:

For unambiguous structure determination, single crystals of the compound would be grown. X-ray diffraction analysis of a suitable crystal would provide the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Visualizations: Workflows and Structures

Diagrams are essential for visualizing complex relationships and processes. The following diagrams, generated using the DOT language, illustrate the chemical structure, a general workflow for its structural elucidation, and its role in the broader context of drug discovery.

Caption: Chemical structure of this compound.

Caption: A generalized experimental workflow for the structural elucidation of a novel chemical compound.

Caption: The role of this compound as a key intermediate in a typical drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS Number 95095-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The strategic incorporation of a trifluoromethyl group into the pyrimidinone core enhances its biological activity and metabolic stability, making it a valuable scaffold for the development of novel therapeutic and crop protection agents.

Chemical and Physical Properties

This compound is a stable, pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 95095-71-9 |

| Molecular Formula | C₅H₅F₃N₄O |

| Molecular Weight | 194.12 g/mol |

| Melting Point | 218-226 °C |

| Appearance | Pale yellow crystals |

| Purity | ≥ 99% (HPLC) |

| Synonyms | 2,3-Diamino-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one |

Synthesis

The synthesis of this compound and its derivatives typically involves a multi-step process starting from readily available fluorinated precursors. A general synthetic workflow is outlined below.

Caption: General synthetic pathway for trifluoromethyl pyrimidine derivatives.

Experimental Protocol: General Synthesis of Trifluoromethyl Pyrimidine Derivatives[1]

A common synthetic route to trifluoromethyl pyrimidine derivatives starts with the cyclocondensation of ethyl trifluoroacetoacetate.[1]

-

Ring Closure: Ethyl trifluoroacetoacetate is reacted with a suitable binucleophile, such as urea or guanidine, in the presence of a base or under acidic conditions to form the initial pyrimidine ring.

-

Chlorination: The resulting hydroxypyrimidine intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃), to yield a more reactive chloropyrimidine derivative.

-

Nucleophilic Substitution: The chloro-substituent is subsequently displaced by various nucleophiles, such as amines or hydrazines, to introduce diversity at that position. For the synthesis of 2,3-diamino derivatives, a step-wise substitution or a reaction with hydrazine followed by reduction can be envisioned.

Biological Activity

Derivatives of this compound have shown promising activity in both antiviral and antifungal applications. The trifluoromethyl group is crucial for this enhanced biological activity.[1]

Antiviral Activity

A series of trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). The results, expressed as the concentration required for 50% effective concentration (EC₅₀), are summarized below.

| Compound ID | R Group | Curative Activity EC₅₀ (µg/mL)[1] | Protection Activity EC₅₀ (µg/mL)[1] |

| 5j | 2,4-diCl-Ph | 126.4 | >500 |

| 5m | 4-SMe-Ph | >500 | 103.4 |

| Ningnanmycin (Control) | - | 284.5 | 243.1 |

Antifungal Activity

The antifungal potential of these derivatives has been investigated against a panel of pathogenic fungi. The in vitro inhibitory activities are presented as EC₅₀ values.

| Compound ID | R Group | Rhizoctonia solani EC₅₀ (µg/mL)[1] | Alternaria brassicae EC₅₀ (µg/mL)[1] | Fusarium fujikuroi EC₅₀ (µg/mL)[1] |

| 5u | 4-CF₃-Ph | 26.0 | >100 | >100 |

| 5i | 4-F-Ph | >100 | 45.3 | >100 |

| 5k | 4-Br-Ph | >100 | >100 | 38.7 |

| Azoxystrobin (Control) | - | 30.5 | 15.2 | 22.1 |

Experimental Protocols for Biological Assays

-

Virus Inoculation: The leaves of Nicotiana tabacum L. are inoculated with TMV.

-

Compound Application: The test compounds are dissolved in DMSO and diluted with distilled water containing Tween 20 to the desired concentrations. The solutions are then sprayed onto the inoculated leaves.

-

Evaluation: The number of local lesions is counted after 3-4 days, and the inhibition rate is calculated relative to a control group treated with a blank solution.

-

Culture Preparation: The test compounds are mixed with potato dextrose agar (PDA) at various concentrations.

-

Inoculation: Mycelial discs of the test fungi are placed on the center of the PDA plates.

-

Incubation and Evaluation: The plates are incubated, and the diameter of the mycelial growth is measured. The inhibition rate is calculated by comparing the growth in the treated plates to that in control plates.

Mechanism of Action

The antiviral mechanism of action for trifluoromethyl pyrimidine derivatives has been investigated, particularly against TMV. Studies suggest that these compounds may interact with the viral coat protein (CP), a crucial component for viral assembly and replication.

Caption: Proposed interaction of trifluoromethyl pyrimidine derivatives with TMV-CP.

Microscale thermophoresis (MST) experiments have demonstrated a direct interaction between active compounds and the TMV coat protein.[1] This binding likely disrupts the normal function of the coat protein, thereby inhibiting the replication and assembly of new virus particles.

Conclusion

This compound is a highly valuable building block in the synthesis of novel bioactive molecules. The trifluoromethyl moiety significantly contributes to the antiviral and antifungal properties of its derivatives. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and its analogues in the development of new pharmaceuticals and agrochemicals. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action will be crucial for designing next-generation agents with improved efficacy and selectivity.

References

An In-depth Technical Guide to the Synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability and binding affinity to bioactive molecules. The diamino substitution pattern on the pyrimidinone core offers multiple points for further chemical elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the core pyrimidinone ring, followed by the introduction of the amino functionalities. A logical and feasible route is outlined below, based on established chemical transformations of pyrimidine derivatives.

The proposed pathway involves three key stages:

-

Pyrimidine Ring Formation: Cyclocondensation of a trifluoromethyl-containing β-ketoester with guanidine to form the 2-amino-6-(trifluoromethyl)-4-hydroxypyrimidine scaffold.

-

Nitration: Introduction of a nitro group at the 5-position of the pyrimidinone ring, which serves as a precursor to the 3-amino group.

-

Reduction: Conversion of the nitro group to an amino group to yield the final product.

The Biological Activity of Trifluoromethyl Pyrimidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl pyrimidinones represent a promising class of heterocyclic compounds with a diverse range of biological activities. The incorporation of the trifluoromethyl (CF₃) group, a key pharmacophore in modern drug discovery, into the pyrimidine scaffold often imparts enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This strategic chemical modification has led to the development of novel trifluoromethyl pyrimidinone derivatives with significant potential as therapeutic agents and agrochemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their anticancer, antifungal, antiviral, and anti-tubercular properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of Trifluoromethyl Pyrimidinones

The synthesis of trifluoromethyl pyrimidinones typically involves multi-step reactions starting from readily available precursors. A common strategy involves the cyclocondensation of a trifluoromethyl-containing β-ketoester, such as ethyl trifluoroacetoacetate, with a suitable amidine or urea derivative.[3][4][5] Further modifications can be introduced to the pyrimidinone core to generate a library of derivatives with diverse biological activities.[6][7]

A general synthetic workflow is depicted below:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/Akt and apoptosis: size matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Trifluoromethylation in Pyrimidinone-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The continual evolution of drug discovery necessitates the exploration of novel chemical modifications to enhance the efficacy, selectivity, and pharmacokinetic profiles of these established scaffolds. One of the most impactful strategies in modern medicinal chemistry is the incorporation of the trifluoromethyl (CF3) group. This technical guide provides a comprehensive overview of the pivotal role the trifluoromethyl group plays in modulating the activity of pyrimidinone derivatives, offering insights into its effects on physicochemical properties, structure-activity relationships (SAR), and engagement with biological targets. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the design and evaluation of next-generation trifluoromethylated pyrimidinone-based therapeutics.

The Multifaceted Role of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the pyrimidinone core imparts a range of beneficial properties that can significantly enhance a compound's therapeutic potential. These advantages stem from the unique electronic and steric characteristics of the CF3 moiety.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[4] This increased metabolic stability often leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

-

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better absorption and distribution to target tissues.[4]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the acidity or basicity of nearby functional groups.[4] This modulation of pKa can be critical for optimizing interactions with biological targets, such as the active sites of enzymes or receptors.

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl or nitro group. This substitution can lead to improved potency and metabolic stability while maintaining or enhancing binding affinity.

Quantitative Analysis of Trifluoromethyl Pyrimidinone Activity

The following tables summarize the biological activities of various trifluoromethyl-substituted pyrimidinone derivatives, providing a clear comparison of their potency across different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidinone Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 17v | H1975 | 2.27 | [5] |

| 5-FU (Control) | H1975 | 9.37 | [5] |

| Compound 30 | MV4-11 | Data not available in µM | [6] |

| Compound 32 | MV4-11 | Data not available in µM | [6] |

Table 2: Anti-tubercular Activity of Trifluoromethyl Pyrimidinone Derivatives

| Compound ID | Target | MIC (IC90, µM) | Cytotoxicity (IC50, µM) | Reference |

| Compound 16 | M. tuberculosis | 4.9 | > 100 | [2] |

| Primary Hits (15 compounds) | M. tuberculosis | < 5 | Variable | [1] |

Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5f | Phomopsis sp. | 100 | [4] |

| 5o | Phomopsis sp. | 100 | [4] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | [4] |

| 5i | B. dothidea | 82.1 | [4] |

| 5l | B. dothidea | 81.1 | [4] |

| 5n | B. dothidea | 84.1 | [4] |

| 5o | B. dothidea | 88.5 | [4] |

| Pyrimethanil (Control) | B. dothidea | 84.4 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of trifluoromethyl pyrimidinone derivatives.

Synthesis of 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

This protocol describes a common method for the synthesis of a trifluoromethyl pyrimidinone derivative.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Nicotinimidamide hydrochloride

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexane for elution

Procedure:

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (250 mg, 1.6 mmol) in ethanol (5 mL) in a round-bottom flask, add nicotinimidamide hydrochloride (294 mg, 1.6 mmol).

-

Add triethylamine (0.5 mL, 3.2 mmol) to the reaction mixture at room temperature.

-

Heat the reaction mixture at 80°C for 12 hours, monitoring the progress of the reaction by TLC analysis (50% EtOAc-hexane).

-

Upon completion, evaporate the solvent to dryness under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (60–120 mesh) using 70% EtOAc-hexane as the eluent to afford the title compound as a white solid.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a high-throughput method for assessing the inhibitory activity of compounds against a specific kinase.[1]

Materials:

-

Pyrimidine-based test compounds

-

Dimethyl sulfoxide (DMSO)

-

Positive control inhibitor

-

384-well white, flat-bottom assay plates

-

Kinase enzyme (e.g., JAK2)

-

Peptide substrate

-

Assay buffer

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

Multichannel pipettor

-

Plate shaker

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a positive control inhibitor.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

-

Incubation: Gently mix the plate on a plate shaker and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells.[7][8][9][10][11]

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

96-well plates

-

Complete cell culture medium

-

Trifluoromethyl pyrimidinone test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Antifungal Activity Assay (Poison Plate Technique)

This method is used to evaluate the antifungal properties of the synthesized compounds.[4]

Materials:

-

Fungal strains (e.g., Botryosphaeria dothidea, Phomopsis sp.)

-

Potato Dextrose Agar (PDA)

-

Dimethyl sulfoxide (DMSO)

-

Petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the test compounds in DMSO to a stock concentration.

-

Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave the medium and allow it to cool to approximately 50-60°C.

-

Poisoned Plate Preparation: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also prepare control plates containing only DMSO. Pour the PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer or scalpel, cut a mycelial disc (approximately 5 mm in diameter) from the edge of an actively growing culture of the test fungus.

-

Incubation: Place the mycelial disc in the center of the prepared PDA plates (both treated and control). Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plates reaches the edge of the plate.

-

Data Collection and Analysis: Measure the diameter of the fungal colony on both the control and treated plates. Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plates and T is the average diameter of the fungal colony on the treated plates.

Visualizing Key Processes and Relationships

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.

Caption: General experimental workflow for the synthesis and evaluation of trifluoromethyl pyrimidinone derivatives.

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the inhibitory action of a trifluoromethyl pyrimidinone.

Caption: Logical relationship between the properties of the trifluoromethyl group and its biological effects.

Conclusion

The strategic incorporation of the trifluoromethyl group represents a powerful and versatile approach to enhancing the therapeutic potential of pyrimidinone-based compounds. Its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties offers a compelling rationale for its continued exploration in drug design. The data and protocols presented in this technical guide underscore the significant impact of trifluoromethylation on the biological activity of pyrimidinones and provide a foundational framework for researchers to build upon. As the demand for novel and effective therapeutics continues to grow, the trifluoromethyl pyrimidinone scaffold is poised to remain a critical area of investigation in the quest for next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

The Synthetic Keystone: 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is a versatile heterocyclic compound that has emerged as a crucial synthetic intermediate in the field of medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group and vicinal amino functionalities, make it an attractive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this important building block, with a focus on its role in the development of novel antiviral and anticancer agents. The strategic incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final drug candidates, making this pyrimidinone derivative a subject of significant interest in pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅F₃N₄O | [1] |

| Molecular Weight | 194.12 g/mol | [1] |

| CAS Number | 95095-71-9 | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 218-226 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solvent for NMR | DMSO-d6 | [2] |

| NMR Reference | Tetramethylsilane (TMS) | [2] |

Spectroscopic Data:

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While detailed spectra are often proprietary, the following information has been reported for this compound:

-

¹H Nuclear Magnetic Resonance (NMR): A ¹H NMR spectrum has been recorded on a BRUKER AC-300 instrument.[2] The spectrum, referenced to TMS in DMSO-d6 at 297K, would provide characteristic signals for the protons in the molecule, including those of the amino groups and the pyrimidine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is also available, which would show characteristic absorption bands for the functional groups present, such as N-H stretches for the amino groups, C=O stretch for the pyrimidinone carbonyl, and C-F stretches for the trifluoromethyl group.[2]

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, a general synthetic strategy can be inferred from the synthesis of analogous pyrimidinone derivatives. The construction of the pyrimidine ring typically involves the condensation of a guanidine-containing compound with a β-keto ester or a similar three-carbon precursor bearing the trifluoromethyl group.

A plausible synthetic route is visualized in the workflow diagram below. This generalized pathway highlights the key bond-forming reactions that would lead to the desired pyrimidinone core.

Caption: A generalized workflow for the synthesis of the target pyrimidinone.

Applications in Drug Development

The utility of this compound as a synthetic intermediate is most prominently demonstrated in its application to the synthesis of novel therapeutic agents. The vicinal diamino groups on the pyrimidine ring serve as versatile handles for the construction of fused heterocyclic systems, a common strategy in the design of kinase inhibitors and other targeted therapies.

Intermediate in Anticancer Drug Synthesis

The pyrimidine scaffold is a well-established pharmacophore in oncology.[3] Many approved anticancer drugs feature a pyrimidine core, which often acts as a hinge-binding motif in the active site of protein kinases. The subject compound is a valuable precursor for the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, which have shown potent inhibitory activity against various kinases implicated in cancer progression.

The general approach involves the reaction of the diamino pyrimidinone with a suitable bifunctional electrophile to construct a second ring fused to the pyrimidine core. This is illustrated in the following signaling pathway diagram, which conceptually outlines the role of this intermediate in the synthesis of a generic kinase inhibitor.

Caption: Conceptual pathway from the intermediate to a kinase inhibitor.

Intermediate in Antiviral Drug Synthesis

Pyrimidine derivatives are also integral to the development of antiviral therapies.[4][5] They can act as nucleoside analogues that interfere with viral replication or as inhibitors of key viral enzymes. The structural features of this compound make it a suitable starting material for the synthesis of compounds that can mimic natural purines, a class of molecules often targeted in antiviral drug design.

The synthesis of purine analogues from pyrimidine precursors is a well-established strategy. The experimental workflow for such a transformation would typically involve the initial synthesis of the pyrimidine ring followed by the construction of the fused imidazole ring.

Caption: Workflow for synthesizing purine analogues from the pyrimidinone.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following are representative, generalized procedures for key transformations involving similar pyrimidine structures, based on the literature for related compounds.

General Procedure for the Synthesis of Fused Pyrimidines:

-

Reaction Setup: To a solution of the 2,3-diaminopyrimidinone derivative in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling point solvent like dimethylformamide), add an equimolar amount of a 1,3-dicarbonyl compound or its equivalent.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

General Procedure for the Synthesis of Purine Analogues:

-

Reaction Setup: The 2,3-diaminopyrimidinone is dissolved or suspended in an excess of a one-carbon synthon, such as formic acid or triethyl orthoformate.

-

Reaction Conditions: The mixture is heated at reflux for an extended period, often overnight, to drive the cyclization to completion.

-

Work-up and Purification: After cooling, the excess reagent is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent, such as ether or water, to afford the crude purine analogue, which can be purified by recrystallization.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in the development of new pharmaceuticals. Its strategic use allows for the efficient construction of complex heterocyclic systems that are central to the design of targeted therapies, particularly in the fields of oncology and virology. While detailed synthetic protocols for this specific compound are not widely published, the general methodologies for the synthesis and elaboration of pyrimidine derivatives provide a solid foundation for its utilization in research and development. The continued exploration of the reactivity of this and related pyrimidinones will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidinones. 1. 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinones. Interferon-inducing antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diaminopyrimidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaminopyrimidinone scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its inherent ability to engage with various biological targets, primarily through the formation of key hydrogen bond interactions, has established it as a "privileged scaffold" in the design of potent and selective inhibitors. This technical guide provides a comprehensive overview of the applications of diaminopyrimidinones, detailing their synthesis, mechanisms of action, and structure-activity relationships (SAR) in key therapeutic areas. It is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications of Diaminopyrimidinones

The diaminopyrimidinone core has been successfully exploited to develop inhibitors for several important enzyme families, leading to drug candidates in oncology, infectious diseases, and other therapeutic areas.

Kinase Inhibition

A significant focus of diaminopyrimidinone-based drug discovery has been the development of kinase inhibitors. The scaffold's ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of various kinases implicated in cancer and inflammatory diseases.

The 2,4-diaminopyrimidine scaffold has been optimized to yield potent inhibitors of JNK, a key player in stress-induced signaling pathways.

Diaminopyrimidine derivatives have shown promise as inhibitors of JAKs, which are central to cytokine signaling pathways involved in autoimmune diseases and myeloproliferative neoplasms.

As a cytoplasmic non-receptor tyrosine kinase, FAK is overexpressed in many tumors and plays a crucial role in cell adhesion, proliferation, and migration.[1] Diaminopyrimidine-based compounds have been designed as potent FAK inhibitors. For instance, compound A12, a 2,4-diarylaminopyrimidine derivative, has demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines with IC50 values of 130 nM and 94 nM, respectively.[1][2]

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Diaminopyrimidine-based compounds have been developed as dual PI3K/mTOR inhibitors.[3]

CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a derivative of the diaminopyrimidinone scaffold, has been identified as a highly selective CDK2 inhibitor.[4] A series of 2,4-diaminopyrimidine derivatives have also been developed as potent CDK7 inhibitors.[5]

Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines are a well-established class of DHFR inhibitors.[6] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[7][8] Inhibition of DHFR disrupts DNA synthesis and cell growth, making it an effective target for antimicrobial and anticancer agents.[8][9]

The diaminopyrimidine trimethoprim is a widely used antibacterial drug.[6] More recently, diaminopyrimidine derivatives have been designed to target the DHFR of Mycobacterium tuberculosis (mt-DHFR), showing promise as new anti-tubercular agents.[7][10][11] For example, compound 16l from a series of 2,4-diaminopyrimidine core-based derivatives exhibited a good anti-TB activity with a MIC of 6.25 μg/mL.[7][10][11]

Phosphodiesterase-5 (PDE5) Inhibition

PDE5 is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which regulates vasodilation.[12][13] PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension.[13][14] Pyrazolopyrimidinone derivatives, which incorporate the diaminopyrimidinone motif, have been developed as potent and selective PDE5 inhibitors.[9][15]

Data Presentation: Quantitative Analysis of Diaminopyrimidinone-Based Inhibitors

The following tables summarize the inhibitory activities of representative diaminopyrimidinone derivatives against various targets. This data is intended for comparative purposes and highlights the structure-activity relationships discussed in this guide.

Table 1: Inhibitory Activity of Diaminopyrimidinone-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A12 | FAK | 6.3 | [2] |

| Compound 22 | CDK7 | 7.21 | [5] |

| Compound 22 | CDK2 | 734.55 | [5] |

| Compound 22 | CDK9 | >10000 | [5] |

| Compound 4h | PI3Kα | 10 | [3] |

| Compound 4h | mTOR | 20 | [3] |

Table 2: Inhibitory Activity of Diaminopyrimidinone-Based DHFR Inhibitors

| Compound ID | Target DHFR | IC50 (µM) | Reference |

| Trimethoprim | C. parvum DHFR | ~4 | [16] |

| Compound IV.18 | C. parvum DHFR (Cp-I) | 0.0065 | [16] |

| Compound 13 | rhDHFR | 0.59 | [17] |

| Compound 14 | rhDHFR | 0.46 | [17] |

Table 3: Inhibitory Activity of Pyrimidinone-Based PDE5 Inhibitors

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Sildenafil | PDE5 | 4.2 | [10] |

| Tadalafil | PDE5 | 1.8 | [10] |

| Vardenafil | PDE5 | 0.7 | [10] |

| Compound 5 | PDE5 | 1.6 | [18] |

Signaling Pathways and Mechanisms of Action

To provide a deeper understanding of the therapeutic rationale for targeting these enzymes, the following diagrams illustrate the key signaling pathways in which diaminopyrimidinone-based inhibitors are active.

JNK Signaling Pathway and Inhibition.

JAK-STAT Signaling Pathway and Inhibition.

FAK Signaling Pathway and Inhibition.

PI3K/mTOR Signaling Pathway and Inhibition.

CDK2/Cyclin E Pathway and Inhibition.

DHFR Mechanism of Action and Inhibition.

PDE5 Mechanism of Action and Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the diaminopyrimidinone core and for key biological assays used to evaluate the efficacy of these compounds.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves the condensation of a β-alkoxyacrylonitrile with guanidine.[19] A more versatile approach for creating substituted diaminopyrimidines starts from 2,4-diamino-6-chloropyrimidine.[7][10]

Protocol 1: Synthesis of 2,4-Diamino-6-substituted Pyrimidines [7][10]

-

Preparation of the nucleophile: To a solution of the desired alcohol (e.g., (S)-2,3-isopropylideneglycerol, 4.0 mmol) in dry dimethyl sulfoxide (DMSO) (5 mL) under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol).

-

Stir the mixture at room temperature for 1 hour to generate the corresponding alkoxide.

-

Condensation reaction: Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 8 hours.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diamino-6-substituted pyrimidine.

Kinase Inhibition Assay

The inhibitory activity of diaminopyrimidinone derivatives against specific kinases is typically determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Protocol 2: ADP-Glo™ Kinase Assay for JNK3 Inhibition [15]

-

Reagent Preparation: Dilute the JNK3 enzyme, substrate (e.g., ATF2), and ATP in the provided kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound (diaminopyrimidinone derivative) at various concentrations or DMSO as a control.

-

Add 2 µL of the diluted JNK3 enzyme to each well.

-

Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to JNK3 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Protein Phosphorylation

To assess the cellular activity of kinase inhibitors, Western blotting is used to measure the phosphorylation status of downstream target proteins.

Protocol 3: Western Blot for Phosphorylated Proteins [7][20][21][22]

-

Cell Treatment and Lysis: Treat cultured cells with the diaminopyrimidinone kinase inhibitor at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4 °C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.

PDE5 Inhibition Assay

The inhibitory potency of compounds against PDE5 can be determined using a fluorescence polarization (FP)-based assay.

Protocol 4: PDE5 Inhibition Assay (Fluorescence Polarization) [10][11]

-

Reagent Preparation: Prepare stock solutions of the test compound (diaminopyrimidinone derivative) and a positive control (e.g., sildenafil) in DMSO. Prepare solutions of recombinant human PDE5A1 enzyme and a fluorescently labeled substrate (e.g., cGMP-FAM) in the assay buffer.

-

Assay Plate Setup: In a 96-well black microplate, add the test compound at various concentrations or DMSO as a control.

-

Add the diluted PDE5A1 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP-FAM substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37 °C.

-

Stopping the Reaction: Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental and Drug Discovery Workflow

The discovery and development of a diaminopyrimidinone-based drug candidate follows a well-defined workflow, from initial hit identification to preclinical evaluation.

Drug Discovery Workflow for Diaminopyrimidinones.

This workflow represents a systematic approach to advancing a diaminopyrimidinone-based compound from an initial screening hit to a clinical candidate.[5][23][24][25][26][27][28][29][30][31]

Conclusion

The diaminopyrimidinone scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and ability to potently and selectively inhibit key enzymes in various disease pathways underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the applications of diaminopyrimidinones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes. It is our hope that this resource will aid researchers in their efforts to further explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. old.sk.ru [old.sk.ru]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nva.sikt.no [nva.sikt.no]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 18. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 23. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]

- 24. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. m.youtube.com [m.youtube.com]

- 29. m.youtube.com [m.youtube.com]

- 30. youtube.com [youtube.com]

- 31. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is a fluorinated pyrimidine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of a trifluoromethyl group and vicinal amino functionalities, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. Furthermore, it explores its prominent role as a key intermediate in the development of novel antiviral and anticancer agents, supported by data from analogous compounds and detailed experimental protocols.

Introduction: The Emergence of a Versatile Scaffold

This compound, identified by its CAS Number 95095-71-9, has been recognized primarily as a crucial intermediate in the synthesis of more complex molecules, particularly those with potential as antiviral and anticancer drugs.

Physicochemical and Spectral Data

Precise physicochemical and spectral data for novel compounds are critical for their identification and characterization. Below is a summary of the available data for this compound.

| Property | Value | Source |

| CAS Number | 95095-71-9 | Chem-Impex[4] |

| Molecular Formula | C₅H₅F₃N₄O | Chem-Impex[4] |

| Molecular Weight | 194.12 g/mol | Chem-Impex[4] |

| Appearance | Pale yellow crystals | Chem-Impex[4] |

| Melting Point | 218-226 °C | Chem-Impex[4] |

| Synonym | 2,3-Diamino-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one | Chem-Impex[4] |

Spectral Data:

-

¹H NMR (DMSO-d₆): Spectral data is available and indicates the presence of protons consistent with the chemical structure.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methodologies for analogous pyrimidinone derivatives. A common approach involves the condensation of a β-ketoester with a guanidine derivative.

General Synthetic Workflow

The synthesis of diaminopyrimidinones often follows a convergent approach. The following diagram illustrates a generalized workflow.

References

- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onesearch.uark.edu [onesearch.uark.edu]

- 3. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone experimental protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1] The presence of the trifluoromethyl group often enhances the biological activity and stability of the final compounds.[1] This document outlines a general synthetic approach based on established chemical principles for pyrimidine derivatives.

General Synthetic Pathway

A potential synthetic route to the target molecule could involve the cyclocondensation of a trifluoromethyl-substituted β-ketoester with a guanidine derivative, followed by subsequent functional group manipulations.

Workflow of the Proposed Synthesis

References

Laboratory Preparation of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone. This trifluoromethylated pyrimidinone derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents. The protocols outlined herein are based on established chemical principles of pyrimidine synthesis, focusing on a robust and reproducible cyclocondensation strategy. This document is intended to guide researchers in the efficient preparation and characterization of this important heterocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, making this scaffold attractive for the development of novel therapeutic agents and agrochemicals. The diaminopyrimidinone core provides multiple points for further chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization.

Applications:

-

Medicinal Chemistry: Serves as a key intermediate for the synthesis of kinase inhibitors, antiviral agents, and other potential therapeutics. The amino groups at the 2 and 3 positions can be functionalized to interact with specific biological targets.

-

Agrochemicals: Used in the development of novel herbicides and pesticides.

-

Materials Science: Potential applications in the synthesis of functional dyes and polymers.

Synthetic Pathway Overview

The most plausible and efficient synthetic route for the laboratory preparation of this compound involves a cyclocondensation reaction. This strategy utilizes a trifluoromethyl-containing β-ketoester, namely ethyl 4,4,4-trifluoro-3-oxobutanoate, and a suitable guanidine derivative that can introduce the 2- and 3-amino functionalities. A likely candidate for the guanidine component is diaminoguanidine or a protected equivalent.

The overall synthetic workflow can be visualized as follows:

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Grade | Supplier |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | ≥98% | Commercially available |

| Diaminoguanidine hydrochloride | ≥97% | Commercially available |

| Sodium ethoxide | 21% solution in ethanol or solid | Commercially available |

| Ethanol (absolute) | Anhydrous, ≥99.5% | Commercially available |

| Diethyl ether | Anhydrous | Commercially available |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available |

| Sodium bicarbonate (NaHCO₃) | ACS grade | Commercially available |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available |

3.2. Reaction Setup

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware for work-up and purification.

3.3. Synthetic Procedure

-

Preparation of the Reaction Mixture: In the three-necked flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under a nitrogen atmosphere. If using solid sodium ethoxide, it should be freshly prepared or handled under inert conditions.

-

Addition of Diaminoguanidine: To the stirred solution of sodium ethoxide, add diaminoguanidine hydrochloride (1.0 equivalent) portion-wise at room temperature. Stir the resulting suspension for 30 minutes to liberate the free diaminoguanidine base.

-

Addition of β-Ketoester: Through the dropping funnel, add a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) in absolute ethanol (20 mL) dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and stir to dissolve the inorganic salts.

-

Carefully neutralize the mixture to pH 7-8 with dilute hydrochloric acid.

-

The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.

-

If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

-